molecular formula C11H18N2O2S B13636785 4-amino-N,N-diethyl-2-methylbenzenesulfonamide

4-amino-N,N-diethyl-2-methylbenzenesulfonamide

Cat. No.: B13636785
M. Wt: 242.34 g/mol
InChI Key: DBLIXTHYLOERTA-UHFFFAOYSA-N
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Description

4-amino-N,N-diethyl-2-methylbenzenesulfonamide is an organic compound with the molecular formula C11H18N2O2S It is a derivative of benzenesulfonamide, characterized by the presence of an amino group at the 4-position, and diethyl and methyl groups at the N-position and 2-position, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N,N-diethyl-2-methylbenzenesulfonamide typically involves the sulfonation of aniline derivatives followed by alkylation. One common method is the reaction of 4-amino-2-methylbenzenesulfonyl chloride with diethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-amino-N,N-diethyl-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-amino-N,N-diethyl-2-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-amino-N,N-diethyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with metabolic pathways. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. This can lead to various pharmacological effects, such as antimicrobial activity by inhibiting bacterial enzyme function .

Comparison with Similar Compounds

Similar Compounds

    4-amino-N,N-dimethylbenzenesulfonamide: Similar structure but with dimethyl groups instead of diethyl.

    4-amino-N,N-diethylbenzenesulfonamide: Lacks the methyl group at the 2-position.

    4-amino-2-methylbenzenesulfonamide: Lacks the diethyl groups at the N-position.

Uniqueness

4-amino-N,N-diethyl-2-methylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both diethyl and methyl groups enhances its solubility and may influence its interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C11H18N2O2S

Molecular Weight

242.34 g/mol

IUPAC Name

4-amino-N,N-diethyl-2-methylbenzenesulfonamide

InChI

InChI=1S/C11H18N2O2S/c1-4-13(5-2)16(14,15)11-7-6-10(12)8-9(11)3/h6-8H,4-5,12H2,1-3H3

InChI Key

DBLIXTHYLOERTA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=C(C=C1)N)C

Origin of Product

United States

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